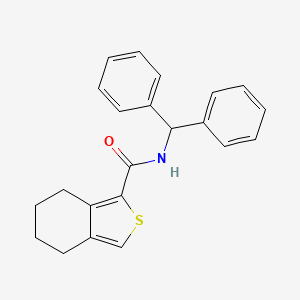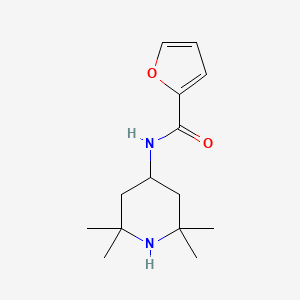![molecular formula C17H26ClNO3 B5394402 2,6-Dimethyl-4-[2-(4-prop-2-enoxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B5394402.png)
2,6-Dimethyl-4-[2-(4-prop-2-enoxyphenoxy)ethyl]morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-[2-(4-prop-2-enoxyphenoxy)ethyl]morpholine;hydrochloride is a complex organic compound with a morpholine backbone. This compound is known for its unique chemical structure, which includes a morpholine ring substituted with dimethyl groups and a phenoxyethyl side chain. The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[2-(4-prop-2-enoxyphenoxy)ethyl]morpholine typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution with Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Phenoxyethyl Side Chain: The phenoxyethyl side chain is attached through a nucleophilic substitution reaction, where the phenoxy group is introduced using 4-prop-2-enoxyphenol and an appropriate base.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Continuous Stirred Tank Reactors (CSTR): for the morpholine ring formation.
Batch Reactors: for the alkylation and nucleophilic substitution steps.
Purification: through crystallization and recrystallization techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[2-(4-prop-2-enoxyphenoxy)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxyethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the phenoxyethyl side chain.
Scientific Research Applications
2,6-Dimethyl-4-[2-(4-prop-2-enoxyphenoxy)ethyl]morpholine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[2-(4-prop-2-enoxyphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenoxyethyl side chain plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Lacks the phenoxyethyl side chain, resulting in different chemical properties.
4-(2-Chloroethyl)morpholine: Contains a chloroethyl group instead of the phenoxyethyl side chain.
2,6-Dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine: Similar structure but with a propoxy group instead of a prop-2-enoxy group.
Uniqueness
2,6-Dimethyl-4-[2-(4-prop-2-enoxyphenoxy)ethyl]morpholine;hydrochloride is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,6-dimethyl-4-[2-(4-prop-2-enoxyphenoxy)ethyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-4-10-19-16-5-7-17(8-6-16)20-11-9-18-12-14(2)21-15(3)13-18;/h4-8,14-15H,1,9-13H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMNCEFWCOMAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=C(C=C2)OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methylsulfanylethyl)acetamide](/img/structure/B5394323.png)
![5-[(3-fluorophenoxy)methyl]-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5394330.png)
![(2R,3S,6R)-3-(2,3-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5394339.png)
![4-(2-methoxyphenyl)-2-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5394353.png)
![6-tert-butyl-N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5394357.png)
![methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5394359.png)

![7-acetyl-6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5394374.png)
![N-(2-FURYLMETHYL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5394383.png)

![3-(3-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5394396.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5394415.png)
![N-methyl-1-(2-methyl-1,3-oxazol-4-yl)-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5394416.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5394426.png)
